molecular formula C14H12O2 B1354790 1-(2-Phenoxyphenyl)ethanone CAS No. 26388-13-6

1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790
CAS No.: 26388-13-6
M. Wt: 212.24 g/mol
InChI Key: KPBCVVSDGJBODL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenoxyphenyl)ethanone can be synthesized through the reaction of phenylethyl alcohol and benzoyl chloride. The reaction is typically carried out in an organic solvent such as methylene chloride or carbon tetrachloride under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidation of this compound can produce carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields 1-(2-Phenoxyphenyl)ethanol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Organic Synthesis

1-(2-Phenoxyphenyl)ethanone serves as a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to biologically active compounds.

Application AreaDescription
Pharmaceuticals Used as an intermediate in the synthesis of drugs, including anticonvulsants and anti-inflammatory agents.
Agrochemicals Acts as a precursor for developing herbicides and pesticides.
Polymer Chemistry Utilized in the production of polymers due to its reactive carbonyl group.

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticonvulsant properties.

  • A study demonstrated that certain derivatives showed potent anticonvulsant activity when tested against pentylenetetrazole-induced seizures in mice, indicating potential therapeutic applications in treating epilepsy .

Mechanistic Studies

The compound has been investigated for its mechanism of action in biological systems. The phenoxy group enhances the reactivity of the carbonyl, facilitating nucleophilic attacks that lead to the formation of new compounds.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of synthesized derivatives of this compound. The results indicated that specific modifications to the phenoxy group significantly enhanced anticonvulsant efficacy compared to established drugs like diazepam .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing novel triazole derivatives from this compound as starting materials. These derivatives were tested for their biological activity, revealing promising results against bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic rings allow for interactions with other aromatic compounds through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanone: Similar in structure but lacks the phenoxy group.

    2-Phenoxyacetophenone: Contains an additional phenoxy group on the acetophenone structure.

    Benzophenone: Lacks the phenoxy group but has a similar ketone structure.

Uniqueness

1-(2-Phenoxyphenyl)ethanone is unique due to its specific arrangement of phenoxy and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

1-(2-Phenoxyphenyl)ethanone, also known by its chemical formula C₁₄H₁₂O₂ and CAS number 26388-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to an ethanone moiety, characterized by a phenoxy group. This arrangement contributes to its reactivity and potential applications in organic synthesis. The compound typically appears as a solid with varying physical properties depending on purity and environmental conditions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been studied for its role as an intermediate in synthesizing biologically active compounds, including those with antibacterial properties. Specifically, it has shown the ability to inhibit bacterial type IV secretion systems, which are critical for the pathogenicity of various bacteria. This inhibition suggests potential applications in developing new antimicrobial agents.

Studies have demonstrated that this compound interacts with bacterial proteins involved in secretion systems. This interaction is crucial for its antibacterial efficacy, as it disrupts the ability of bacteria to secrete toxins and other virulence factors necessary for infection. Further research into the pharmacokinetics and toxicity profiles of this compound is essential for understanding its safety and efficacy in practical applications.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods often involve various reagents and conditions tailored to optimize yield and purity. The compound serves as a versatile intermediate in organic synthesis, making it valuable for producing other biologically active molecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-(3-Phenoxyphenyl)ethanoneSimilar KetoneDifferent substitution pattern on the aromatic ring
2-Bromo-1-(2-phenoxyphenyl)ethanoneBrominated DerivativeEnhanced reactivity due to bromine substituent
1-(4-Methylphenyl)ethanoneMethyl-substituted KetoneAltered electronic properties affecting reactivity

The presence of the phenoxy group in this compound allows for distinct interactions compared to other similar compounds, enhancing its potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

  • Anticonvulsant Activity : A study investigated novel derivatives based on phenoxy groups and their anticonvulsant activity. The results indicated that certain derivatives exhibited significant anticonvulsant effects when tested on animal models .
  • Dual Modulators : Another research highlighted the design of acetamides based on phenoxy structures that act as dual modulators targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These compounds showed promise as therapeutic agents for metabolic syndrome-related diseases .
  • Pharmacological Studies : In pharmacological studies involving animal models, compounds derived from phenoxy groups were tested for their effects on sleep disorders and anxiety, demonstrating beneficial interactions with benzodiazepine receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Phenoxyphenyl)ethanone in laboratory settings?

  • Methodological Answer : The synthesis of this compound can be adapted from Friedel-Crafts acylation protocols used for analogous aromatic ketones. For example, acylation of 2-phenoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a viable route. Reaction optimization may involve varying catalyst stoichiometry (1.1–1.5 equivalents) and refluxing in solvents like dichloromethane or nitrobenzene . For substituted analogs, pre-functionalization of the aromatic ring (e.g., nitration or halogenation) prior to acylation is recommended to avoid side reactions .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the acetyl group (δ ~2.6 ppm for CH₃ and ~200 ppm for carbonyl carbon) and aromatic protons (δ 6.5–8.0 ppm). Compare splitting patterns to distinguish ortho-substitution .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak (expected m/z for C₁₄H₁₂O₂: 212.24) and fragment ions (e.g., loss of CO from the acetyl group) .
  • IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Although specific toxicological data for this compound may be limited, general precautions for aromatic ketones apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors or dust.
  • Store in a cool, dry place away from oxidizing agents. Refer to GHS precautionary statements (e.g., P261, P262) for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

  • Methodological Answer :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions like over-acylation or ring deactivation .
  • Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) may enhance electrophilic activity compared to non-polar solvents.
  • Temperature Control : Maintain reflux temperatures (40–80°C) to balance reaction rate and decomposition.
  • Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction time (typically 4–12 hours) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation of novel derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) or literature values for similar compounds .
  • Multi-Technique Analysis : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to resolve overlapping signals and confirm connectivity.
  • Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign the structure .

Q. What strategies are effective in mitigating competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., acetyl group via ketal formation) before introducing substituents .
  • Regioselective Catalysis : Use directing groups (e.g., -NO₂) or transition-metal catalysts (e.g., Pd) to control substitution patterns .
  • Kinetic vs. Thermodynamic Control : Adjust reaction conditions (e.g., low temperature for kinetic products) to favor desired pathways .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP Prediction : Use software like ACD/Labs Percepta or Molinspiration to estimate partition coefficients based on molecular descriptors .
  • Thermodynamic Data : Calculate boiling points (e.g., ~469 K for similar ethanones) via group contribution methods or NIST-referenced databases .
  • Reactivity Modeling : Apply DFT (e.g., Gaussian 09) to simulate reaction pathways and transition states .

Q. Applications in Academic Research

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer :

  • Scaffold Development : Functionalize the acetyl group to synthesize chalcones or heterocycles (e.g., pyrazoles) with potential bioactivity .
  • Fluorinated Analogs : Introduce fluorine at the phenyl ring to enhance metabolic stability and binding affinity, as seen in fluorinated drug candidates .
  • Biological Screening : Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against S. aureus or MTT on cancer cell lines) .

Q. What role does this compound play in materials science research?

  • Methodological Answer :

  • Polymer Synthesis : Incorporate into photoinitiators for UV-curable resins, leveraging its aromatic ketone structure .
  • Ligand Design : Coordinate with transition metals (e.g., Pd, Ru) to create catalysts for cross-coupling reactions .

Q. Data Contradiction and Troubleshooting

Q. How to resolve conflicting NMR data between synthetic batches of this compound?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC or GC-MS to detect byproducts (e.g., unreacted phenol or diacetylated compounds) .
  • Deuterated Solvents : Repeat NMR in DMSO-d₆ or CDCl₃ to eliminate solvent-induced shifts .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled acetyl groups to confirm assignment ambiguities .

Properties

IUPAC Name

1-(2-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCVVSDGJBODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443739
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26388-13-6
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Phenoxyphenyl)ethanone
1-(2-Phenoxyphenyl)ethanone
1-(2-Phenoxyphenyl)ethanone
1-(2-Phenoxyphenyl)ethanone
1-(2-Phenoxyphenyl)ethanone
1-(2-Phenoxyphenyl)ethanone

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